2-((2E,4E)-2-苯甲酰胺基-5-苯基戊-2,4-二烯酰胺基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

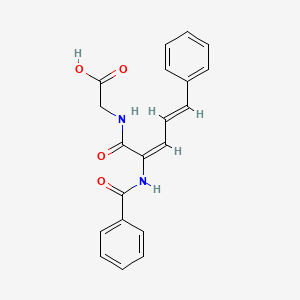

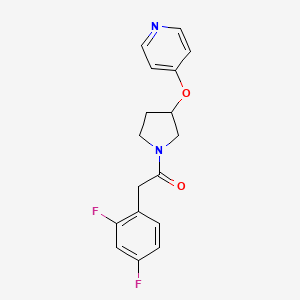

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid (2-BPA) is an organic compound that is used in a variety of applications. It is a white, crystalline solid with a melting point of 182-184°C. 2-BPA is a derivative of 2-benzamidoacetic acid, which is a common precursor in organic synthesis. It has been used in a variety of scientific research applications, including drug design, enzyme inhibitors, and as a substrate for biochemical studies.

科学研究应用

微生物的代谢产物

从链霉菌属中分离出与2-((2E,4E)-2-苯甲酰胺基-5-苯基戊-2,4-二烯酰胺基)乙酸结构相关的化合物,如苯基戊二烯酰胺。这些代谢物,包括5-(4-氨基苯基)戊-2,4-二烯酰胺,表现出表明潜在生物活性的构型,通过电喷雾和串联质谱以及HPLC/MS技术进行表征(Potterat 等,1994)。

抗癌特性

已合成与本化合物类似的苯甲酰胺衍生物并评估其抗癌特性。该研究利用邻苯二胺和萘-1-乙酸/2-萘氧基乙酸作为起始原料,得到对多种癌细胞系表现出显著活性的化合物,表明此类结构在抗癌研究中的潜力(Salahuddin 等,2014)。

药物和成像应用

对苯甲酰胺基乙酸衍生物的研究也探索了它们在药物和成像应用中的潜力。在荷瘤小鼠中评估的2-R1-2-(4-(2-氟乙氧基)苯甲酰胺基)乙酸衍生物的合成展示了此类化合物在开发用于癌症检测的新型造影剂中的相关性(何勇等,2011)。

分析化学和材料科学

对与2-((2E,4E)-2-苯甲酰胺基-5-苯基戊-2,4-二烯酰胺基)乙酸具有结构基序的肉桂酸和酯的二聚化研究对材料科学和分析化学有影响。这些过程提供了对在材料科学中具有潜在应用的新型化合物的合成的见解(Al-Farhan 等,1992)。

与生物分子的相互作用

氨基酸的甲酰胺衍生物与蛋白质(如BSA)的相互作用,涉及2-苯甲酰胺基乙酸衍生物等化合物,突出了这些分子在理解药物-蛋白质相互作用中的重要性。此类研究对于药物设计和药代动力学至关重要(Thakare 等,2018)。

作用机制

Target of Action

It is suggested that this compound may act on multiple targets .

Biochemical Pathways

The biochemical pathways affected by 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . The compound’s action results in significant downregulation of antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulation of membrane-destabilizing activity, such as phospholipid synthesis and degradation .

Result of Action

The molecular and cellular effects of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid’s action include the production of oxidative stress on its targets, inhibition of antioxidant enzyme and ATPase activity, and increased cell membrane permeability .

Action Environment

It is suggested that the compound can serve as a novel environment-friendly agent for controlling certain diseases .

生化分析

Biochemical Properties

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenase and enoyl-CoA hydratase . These interactions are crucial for the compound’s role in modulating metabolic pathways and influencing cellular processes.

Cellular Effects

The effects of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Akt signaling pathway, leading to enhanced glucose uptake in adipocytes . Additionally, it affects gene expression by upregulating genes involved in lipid metabolism and downregulating inflammatory cytokines .

Molecular Mechanism

At the molecular level, 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of enoyl-CoA hydratase, leading to the accumulation of unsaturated fatty acids . This inhibition alters the metabolic flux and affects cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged activation of the Akt signaling pathway and persistent alterations in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid vary with different dosages in animal models. At low doses, it enhances metabolic activity and improves glucose uptake without causing adverse effects . At high doses, it can lead to toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, influencing the β-oxidation of fatty acids . This interaction affects the levels of metabolites and alters the metabolic flux, impacting cellular energy production and lipid metabolism.

Transport and Distribution

The transport and distribution of 2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various tissues, including the liver, brain, and adipose tissue . The compound’s localization and accumulation in these tissues are crucial for its biological activity and therapeutic potential.

Subcellular Localization

2-((2E,4E)-2-benzamido-5-phenylpenta-2,4-dienamido)acetic acid exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in fatty acid metabolism . This subcellular localization is essential for its role in modulating metabolic pathways and influencing cellular energy homeostasis.

属性

IUPAC Name |

2-[[(2E,4E)-2-benzamido-5-phenylpenta-2,4-dienoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c23-18(24)14-21-20(26)17(13-7-10-15-8-3-1-4-9-15)22-19(25)16-11-5-2-6-12-16/h1-13H,14H2,(H,21,26)(H,22,25)(H,23,24)/b10-7+,17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRXDLWUVNCUFR-UVZCHINQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)